N,N'-dicyclooctylpentanediamide
Description
N,N'-Dicyclooctylpentanediamide is a diamide derivative featuring a pentanediamide backbone substituted with cyclooctyl groups at both terminal nitrogen atoms. Diamides are characterized by their amide (-CONR₂) functional groups, which confer stability, hydrogen-bonding capacity, and applications in polymer science, pharmaceuticals, and solvent systems. The cyclooctyl substituents in this compound likely enhance steric bulk and influence solubility compared to linear alkyl or aromatic analogs .
Properties
IUPAC Name |
N,N'-di(cyclooctyl)pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2O2/c24-20(22-18-12-7-3-1-4-8-13-18)16-11-17-21(25)23-19-14-9-5-2-6-10-15-19/h18-19H,1-17H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVQTNOHSPUMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCCC(=O)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dicyclooctylpentanediamide typically involves the reaction of cyclooctylamine with pentanedioyl dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of N,N’-dicyclooctylpentanediamide may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems and reactors can help in maintaining consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions: N,N’-dicyclooctylpentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry: N,N’-dicyclooctylpentanediamide is used as a reagent in organic synthesis, particularly in the formation of complex amide structures. It serves as a building block for the synthesis of various organic compounds.
Biology: In biological research, this compound can be used to study the interactions of amides with biological molecules. It may also be used in the development of new pharmaceuticals and bioactive compounds.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of drugs with amide functionalities. It may also be explored for its pharmacological properties.
Industry: In the industrial sector, N,N’-dicyclooctylpentanediamide can be used in the production of polymers, resins, and other materials that require amide linkages. It may also find applications in the development of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of N,N’-dicyclooctylpentanediamide involves its interaction with various molecular targets. The amide groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The cyclooctyl groups provide steric hindrance, affecting the compound’s overall conformation and interactions.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of N,N'-dicyclooctylpentanediamide and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|
| This compound* | C₂₁H₃₈N₂O₂ | ~354.5 (estimated) | Cyclooctyl groups | High steric bulk, low polarity |
| N,N,N',N'-Tetrabutylpentanediamide | C₂₁H₄₂N₂O₂ | 354.57 | Butyl groups | Moderate solubility in organics |
| N,N'-Diacetyl-1,4-phenylenediamine | C₁₀H₁₂N₂O₂ | 192.22 | Acetyl, aromatic groups | Aromatic rigidity, UV activity |
| N,N-Diethylacetamide | C₆H₁₃NO | 115.18 | Ethyl groups | Polar solvent, high purity (≥99%) |
*Estimated based on structural analogs.
Key Observations:
Substituent Effects: N,N,N',N'-Tetrabutylpentanediamide () has linear butyl chains, which reduce polarity compared to cyclooctyl groups. This likely results in higher solubility in non-polar solvents compared to the cyclooctyl analog. N,N'-Diacetyl-1,4-phenylenediamine () incorporates aromatic rings, enhancing rigidity and UV absorption properties, unlike aliphatic diamides. N,N-Diethylacetamide () is a monoamide with smaller substituents, making it a polar aprotic solvent (e.g., used in pharmaceuticals).
Molecular Weight and Applications :
- Higher molecular weight compounds like N,N,N',N'-tetrabutylpentanediamide (354.57 g/mol) are typically used in polymer plasticizers or as intermediates in organic synthesis .
- Lower-weight analogs like N,N-Diethylacetamide (115.18 g/mol) serve as solvents or reaction media due to their miscibility with water and organics .
Physicochemical Properties
- Solubility : Cyclooctyl groups in this compound would decrease water solubility compared to N,N-Diethylacetamide, which is fully miscible in water .
- Thermal Stability : Bulky substituents (e.g., cyclooctyl) improve thermal stability by reducing molecular mobility, a trait observed in structurally similar diamides used in high-temperature polymers .
- Hydrogen Bonding : Diamides with less steric hindrance (e.g., N,N'-Diacetyl-1,4-phenylenediamine) exhibit stronger intermolecular hydrogen bonding, influencing crystallinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
